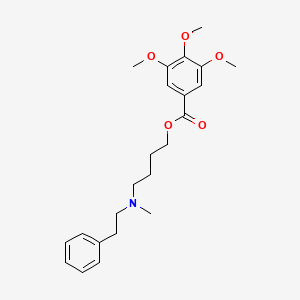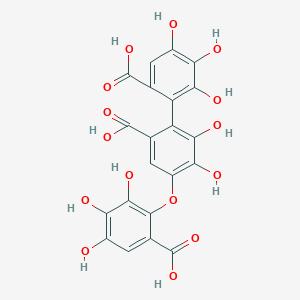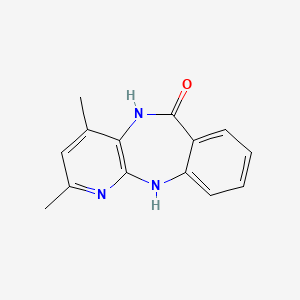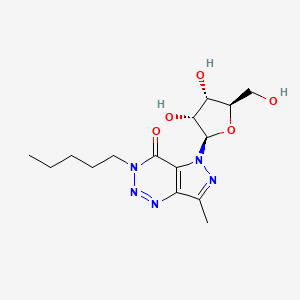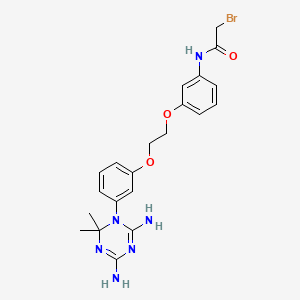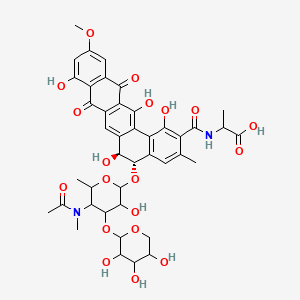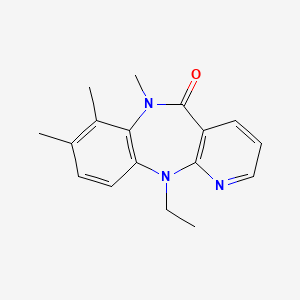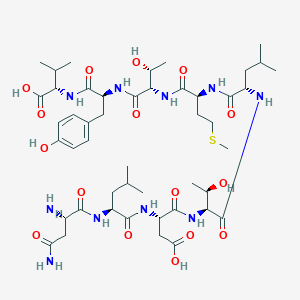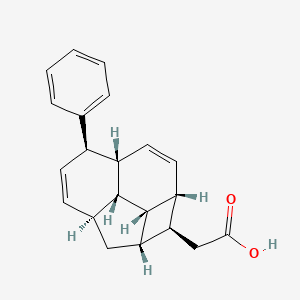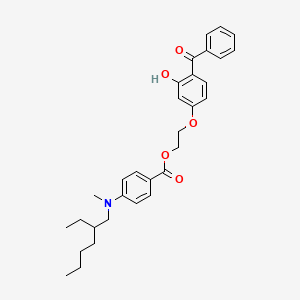
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C31H37NO5 and a molecular weight of 503.6292 g/mol . This compound is known for its unique structure, which combines benzophenone and benzoate moieties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate can be achieved through several methods:
Etherification Reaction: This involves the base-catalyzed etherification of hydroxybenzophenone with ethylene oxide.
Reaction with Vinyl Bromide: Another method involves the reaction of hydroxybenzophenone with vinyl bromide and phenylacetone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a UV absorber in polymer chemistry.
Biology: Investigated for its potential as a photoprotective agent due to its UV-absorbing properties.
Medicine: Explored for its potential use in dermatological formulations to protect skin from UV radiation.
Industry: Utilized in the production of sunscreens and other cosmetic products to enhance UV protection.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzophenone moiety absorbs UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the excitation of electrons, which then dissipate energy as heat, thereby protecting the underlying material or skin from UV damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.
2-Hydroxy-4-(octyloxy)benzophenone: Another UV absorber used in polymer chemistry.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar applications due to its UV-absorbing properties.
Uniqueness
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is unique due to its combination of benzophenone and benzoate moieties, which enhances its UV-absorbing capabilities and makes it suitable for a broader range of applications compared to its similar compounds .
Propiedades
Número CAS |
119103-91-2 |
|---|---|
Fórmula molecular |
C31H37NO5 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl 4-[2-ethylhexyl(methyl)amino]benzoate |
InChI |
InChI=1S/C31H37NO5/c1-4-6-10-23(5-2)22-32(3)26-15-13-25(14-16-26)31(35)37-20-19-36-27-17-18-28(29(33)21-27)30(34)24-11-8-7-9-12-24/h7-9,11-18,21,23,33H,4-6,10,19-20,22H2,1-3H3 |
Clave InChI |
RPVFYOVVBJJZBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


